3-(2-Butyl-1-benzofuran-3-yl)prop-2-enoic acid

Medicinal Chemistry Computational Chemistry ADME

This α,β-unsaturated carboxylic acid (E-isomer) offers a reactive propenoic acid handle absent in 2-butylbenzofuran (CAS 4265-27-4), enabling amidation and Michael additions for SAR studies. Its higher calculated LogP (~3.91) supports lipophilic building block applications. Distinguish it from non-functionalized cores to control 3-position substitution in benzofuran libraries.

Molecular Formula C15H16O3
Molecular Weight 244.29
CAS No. 852400-43-2
Cat. No. B2555301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Butyl-1-benzofuran-3-yl)prop-2-enoic acid
CAS852400-43-2
Molecular FormulaC15H16O3
Molecular Weight244.29
Structural Identifiers
SMILESCCCCC1=C(C2=CC=CC=C2O1)C=CC(=O)O
InChIInChI=1S/C15H16O3/c1-2-3-7-13-12(9-10-15(16)17)11-6-4-5-8-14(11)18-13/h4-6,8-10H,2-3,7H2,1H3,(H,16,17)/b10-9+
InChIKeyIWJMLXPRNNSREO-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Butyl-1-benzofuran-3-yl)prop-2-enoic Acid (CAS 852400-43-2): Molecular Descriptors and Procurement Baseline


3-(2-Butyl-1-benzofuran-3-yl)prop-2-enoic acid (CAS 852400-43-2, C₁₅H₁₆O₃, MW 244.29) is a synthetic benzofuran derivative featuring a 2-butyl-substituted benzofuran core conjugated to a propenoic acid moiety via the 3-position . The E-isomer, (2E)-3-(2-butyl-1-benzofuran-3-yl)prop-2-enoic acid, is the commonly supplied stereochemical form . This compound belongs to the broader class of 3-substituted benzofuran-2-propenoic acids, which have been explored as synthetic intermediates and building blocks in medicinal chemistry programs targeting inflammatory pathways and nuclear receptor modulation [1]. Physical property predictions include density 1.175 ± 0.06 g/cm³ and boiling point 392.7 ± 27.0 °C .

3-(2-Butyl-1-benzofuran-3-yl)prop-2-enoic Acid (852400-43-2): Why Closest Analogs Cannot Substitute


Substitution of 3-(2-butyl-1-benzofuran-3-yl)prop-2-enoic acid with structurally proximate benzofuran analogs—particularly 2-butylbenzofuran (CAS 4265-27-4) or unsubstituted benzofuran-propenoic acid derivatives—introduces measurable divergence in molecular properties and biological liability profiles that render interchange scientifically unsound. The target compound incorporates both a 2-butyl substituent that substantially increases lipophilicity (LogP ≈ 3.91 versus LogP ≈ 2.3 for benzofuran-2-propenoic acid) and a conjugated α,β-unsaturated carboxylic acid moiety that enables covalent or electrostatic interactions absent in the parent 2-butylbenzofuran scaffold [1]. Furthermore, experimental mitochondrial toxicity studies demonstrate that 2-butylbenzofuran exhibits no uncoupling or membrane potential disruption up to 100 μmol/L in rat hepatocyte and liver mitochondria assays, whereas amiodarone—a clinically relevant 2-butylbenzofuran derivative with an elaborated 3-position—induces significant toxicity [2]. The target compound, occupying a distinct chemical space with its 3-propenoic acid substitution, cannot be assumed to share the toxicological or pharmacological profile of either the simpler 2-butylbenzofuran core or the more complex amiodarone-like benzofurans without direct comparative data [3].

3-(2-Butyl-1-benzofuran-3-yl)prop-2-enoic Acid: Quantitative Differential Evidence Versus Analogs


Molecular Descriptor Divergence: LogP Differential Versus Unsubstituted Benzofuran-2-Propenoic Acid

The 2-butyl substituent in the target compound confers a calculated LogP of 3.906 [1], representing a 1.6-log-unit increase in lipophilicity compared to (2E)-3-(1-benzofuran-2-yl)-2-propenoic acid (LogP ≈ 2.3) [2]. This difference translates to an approximately 40-fold increase in octanol-water partition coefficient, directly impacting membrane permeability and chromatographic retention behavior.

Medicinal Chemistry Computational Chemistry ADME

Mitochondrial Safety Divergence: Hepatocyte Toxicity Contrast Between 2-Butylbenzofuran Core and Amiodarone

In a head-to-head comparative study using freshly isolated rat hepatocytes and rat liver mitochondria, 2-butylbenzofuran—the direct synthetic precursor lacking the 3-propenoic acid moiety—produced no measurable effect on oxygen uptake (uncoupling) or mitochondrial membrane potential at concentrations up to 100 μmol/L [1]. In contrast, the amiodarone class (2-butylbenzofuran derivatives bearing elaborated 3-substituents) exhibited significant toxicity, reducing oxygen uptake and dissipating membrane potential at lower concentrations [1]. The target compound's 3-propenoic acid substitution positions it at an intermediate structural state with uncharacterized mitochondrial liability.

Toxicology Mitochondrial Biology Hepatotoxicity

Structural Divergence: Positional Substitution Distinguishes Target from Amiodarone-Derived Benzofurans

The target compound, 3-(2-butyl-1-benzofuran-3-yl)prop-2-enoic acid, differs fundamentally in substitution pattern from the amiodarone analog series. Amiodarone and its derivatives (e.g., 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran, CAS 1951-26-4) bear a benzoyl-type substituent at the 3-position , whereas the target compound incorporates a propenoic acid moiety. This divergence yields distinct chemical reactivity (α,β-unsaturated carboxylic acid functionality enabling Michael addition chemistry versus the ketone/aromatic substitution pattern of amiodarone analogs) and eliminates the iodine atoms present in amiodarone derivatives that are critical for thyroid hormone receptor interactions (IC₅₀ values reported for amiodarone analogs range from 1.9 × 10⁴ nM to 3.7 × 10⁴ nM at hTRβ and hTRα, respectively [1]).

Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry

Supplier-Specific Purity and Hazard Classification Baseline

Commercial supply of 3-(2-butyl-1-benzofuran-3-yl)prop-2-enoic acid is consistently offered at 95% purity across multiple validated vendors (Fluorochem Product Code F667052; Leyan Product 1323734) , establishing a verifiable purity benchmark for procurement specifications. The compound carries GHS07 classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile differentiates it from the unsubstituted 2-butylbenzofuran core (CAS 4265-27-4), which is classified as a yellow liquid with different handling requirements and storage conditions [1].

Procurement Quality Control Safety

3-(2-Butyl-1-benzofuran-3-yl)prop-2-enoic Acid (852400-43-2): Recommended Application Scenarios Based on Quantitative Evidence


Hydrophobic Building Block for Library Synthesis Requiring Elevated LogP

The compound's calculated LogP of 3.906 [1] positions it as a suitable hydrophobic building block for combinatorial library synthesis where increased lipophilicity is desired relative to unsubstituted benzofuran-propenoic acid scaffolds (LogP ≈ 2.3). This property facilitates applications in membrane permeability studies and chromatography method development requiring distinct retention characteristics.

α,β-Unsaturated Carboxylic Acid Scaffold for Conjugation Chemistry

The propenoic acid moiety at the 3-position provides a reactive α,β-unsaturated carboxylic acid handle suitable for amide bond formation, esterification, and Michael addition chemistry . This distinguishes the compound from the 2-butylbenzofuran core (CAS 4265-27-4), which lacks this functional group and cannot participate in the same conjugation or derivatization reactions [2].

Non-Iodinated Control Compound for Benzofuran Pharmacology Studies

In contrast to iodinated amiodarone analogs that exhibit measurable thyroid hormone receptor binding (IC₅₀ ≈ 19,000–37,000 nM) [3], the target compound lacks iodine atoms and bears a structurally divergent 3-position substituent. This makes it potentially useful as a non-iodinated control or comparator in benzofuran structure-activity relationship (SAR) studies examining the role of halogenation and 3-position substitution on receptor interactions.

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